![molecular formula C13H9F3N4O2 B2382614 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 73474-77-8](/img/structure/B2382614.png)
6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the triazolopyridazine family and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action for 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine involves the inhibition of several key enzymes and pathways. This compound has been found to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle contraction. Additionally, this compound has been found to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine are diverse and complex. This compound has been found to have a positive effect on cognitive function and memory, as well as a potential anti-inflammatory effect. Additionally, this compound has been found to inhibit the growth of several types of cancer cells, indicating potential anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its potential anti-cancer properties, its positive effect on cognitive function and memory, and its potential anti-inflammatory effect. However, the limitations of using this compound in lab experiments include its relatively unknown toxicity profile and potential side effects.
Future Directions
There are several potential future directions for research related to 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine. These include further studies related to its potential anti-cancer properties, its effect on cognitive function and memory, and its potential anti-inflammatory effect. Additionally, further studies related to its toxicity profile and potential side effects are needed to fully understand the safety and efficacy of this compound.
Synthesis Methods
The synthesis method for 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-chloro-3-nitropyridazine with 3-methoxyphenol, followed by the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the reaction of the amino group with trifluoroacetic acid anhydride to produce the desired compound.
Scientific Research Applications
The scientific research applications for 6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine are vast and varied. This compound has shown potential in studies related to cancer research, as it has been found to inhibit the growth of several types of cancer cells. Additionally, this compound has shown potential in studies related to neurological disorders, as it has been found to have a positive effect on cognitive function and memory.
properties
IUPAC Name |
6-(3-methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O2/c1-21-8-3-2-4-9(7-8)22-11-6-5-10-17-18-12(13(14,15)16)20(10)19-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOVUYOGXVHRCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.